![molecular formula C20H13NO3S B5857754 N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as MBCO-AM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzochromene derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-angiogenic activity. It has also been shown to modulate the expression of various genes involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology. However, one of the limitations of using N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. One area of focus could be on elucidating its mechanism of action, which would provide valuable insights into its potential therapeutic applications. Another area of focus could be on developing more efficient synthesis methods for N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, which would facilitate its use in lab experiments. Additionally, further studies on the toxicity and pharmacokinetics of N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide would be necessary to evaluate its potential for clinical use.
Synthesis Methods
The synthesis of N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with 2-mercaptophenylamine in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to obtain N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. This synthesis method has been optimized to yield a high purity product with good yields.
Scientific Research Applications
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
3-oxo-N-(2-sulfanylphenyl)benzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-19(21-16-7-3-4-8-18(16)25)15-11-14-13-6-2-1-5-12(13)9-10-17(14)24-20(15)23/h1-11,25H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRLBDZXOAAWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC=C4S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



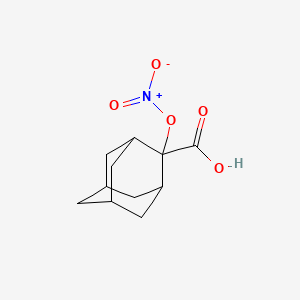

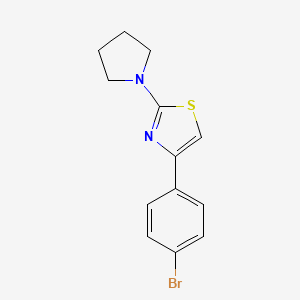
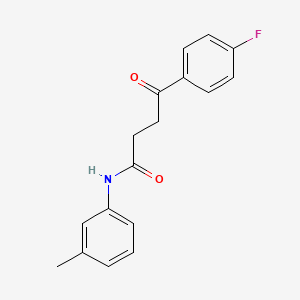
![3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)
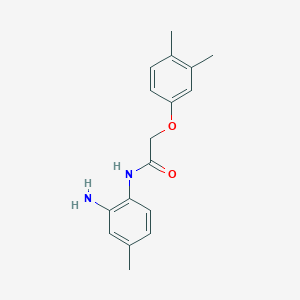

![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
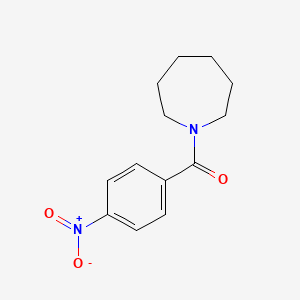
![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)
